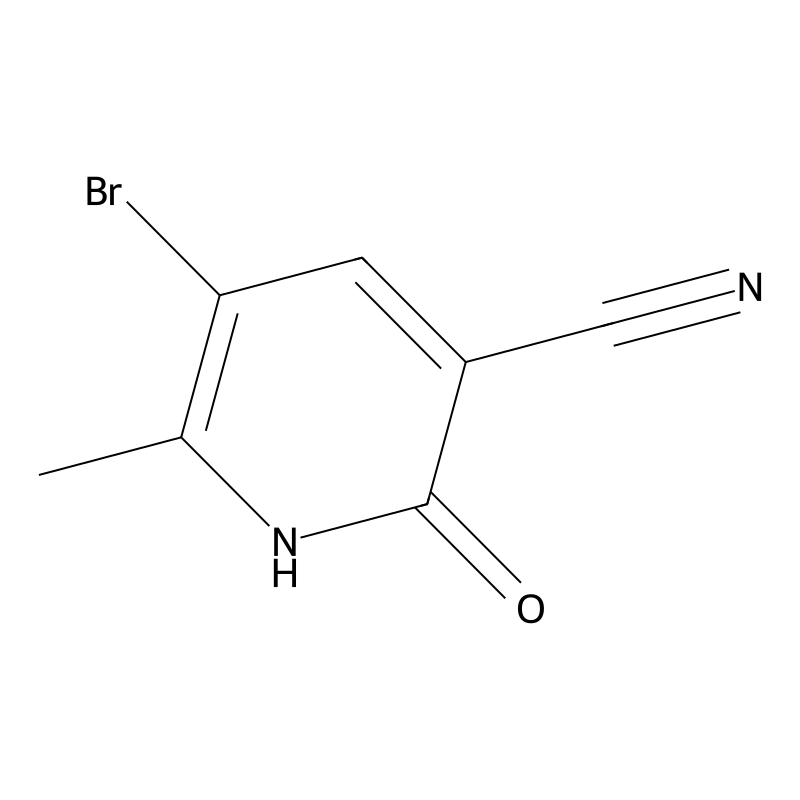

5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Literature Review

A search of scientific databases like PubChem [] and Google Scholar doesn't reveal any published research directly investigating the properties or applications of 5-Br-6-Me-ODHP.

Structural Similarities

Since 5-Br-6-Me-ODHP belongs to the dihydropyridine class of organic compounds, researchers might explore its potential similarities to other well-studied dihydropyridines. Some dihydropyridines exhibit calcium channel blocking activity [], making them useful in cardiovascular research. However, further research is needed to determine if 5-Br-6-Me-ODHP possesses similar properties.

- Medicinal Chemistry: Investigating its potential biological activity and possible drug development applications.

- Organic Chemistry: Studying its synthesis, reactivity, and potential use as a building block for more complex molecules.

- Materials Science: Exploring its properties for applications in areas like optoelectronics or catalysis.

5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has the molecular formula C7H5BrN2O. This heterocyclic compound features:

- A bromine atom at the 5th position,

- A methyl group at the 6th position,

- A carbonyl group at the 2nd position,

- A nitrile group at the 3rd position of the pyridine ring.

The compound is typically a solid at room temperature and is recognized for its role in various chemical and pharmaceutical applications .

Substitution Reactions: The bromine atom can be replaced by other functional groups using appropriate reagents. Common reagents include sodium methoxide or potassium tert-butoxide under anhydrous conditions.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group with strong oxidizing agents such as potassium permanganate or chromium trioxide .

Major Products- Substitution: Derivatives with different functional groups replacing the bromine atom.

- Reduction: Formation of 5-bromo-6-methyl-2-hydroxy-1,2-dihydropyridine-3-carbonitrile.

- Oxidation: Formation of 5-bromo-6-carboxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.

The biological activity of 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is of significant interest. It has been shown to interact with specific molecular targets, potentially acting as an inhibitor or modulator of certain enzymes or receptors. This interaction can lead to various cellular responses depending on the biological context and application .

The synthesis of 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile generally involves the reaction of 5-bromo-2-methylpyridine-3-carbonitrile with specific reagents under controlled conditions. A common method includes using phosphoryl trichloride and phosphorus pentachloride as reagents, heating the mixture to 110°C overnight.

Industrial Production

In industrial settings, synthesis methods are scaled up to produce larger quantities while optimizing reaction conditions for high yield and purity. This often involves specialized reactors to maintain necessary temperature and pressure.

The compound finds utility across various fields:

- Pharmaceuticals: Its derivatives may serve as potential drug candidates due to their biological activity.

- Organic Synthesis: It is utilized in constructing complex organic molecules through carbon-carbon coupling reactions.

- Material Science: Its unique properties may be explored in developing new materials or catalysts .

Interaction studies focus on how 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile interacts with biological systems. These studies often involve evaluating its effects on enzyme activity or receptor binding affinities, which can elucidate its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Here are some noteworthy examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-6-methylpyridinyl carbonitriles | Similar pyridine structure | Varying substituents lead to different reactivity |

| 6-Methylpyridinyl derivatives | Lacks bromine substituent | Different biological activities due to lack of halogen |

| 4-Bromopyridine derivatives | Bromine at different positions | Variations in electronic properties affecting reactivity |

These compounds highlight the uniqueness of 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile due to its specific arrangement of functional groups and their implications for reactivity and biological activity .